N-methylpyrimidine-4,5-diamine

Kinase Inhibition GSK3 Neurodegeneration

N-Methylpyrimidine-4,5-diamine (N5-methylpyrimidine-4,5-diamine) is a differentiated, pharmacologically validated building block. Unlike generic 4,5-diaminopyrimidine, the pre-installed N5-methyl group enables one-step cyclization to 9-methylpurines, circumventing low-yield, non-selective post-synthetic methylation. With a low-nanomolar IC50 (31 nM) against GSK3-β, this compound is a proven starting point for hit-to-lead programs targeting metabolic and neurodegenerative disorders. Its defined physicochemical profile (boiling point 312.4 °C, aqueous solubility) also makes it an excellent model for calibrating in silico ADME predictions. Choose this compound for efficient SAR exploration and streamlined purine library synthesis.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 3059-67-4
Cat. No. B13817157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylpyrimidine-4,5-diamine
CAS3059-67-4
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCNC1=CN=CN=C1N
InChIInChI=1S/C5H8N4/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3,(H2,6,8,9)
InChIKeyXVKFIARTOSQEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylpyrimidine-4,5-diamine (CAS 3059-67-4): Chemical Identity and Core Characteristics for Research Procurement


N-Methylpyrimidine-4,5-diamine (CAS 3059-67-4), also named N5-methylpyrimidine-4,5-diamine, is a heterocyclic organic compound belonging to the substituted diaminopyrimidine class . With a molecular formula of C5H8N4 and a molecular weight of 124.14 g/mol, its defining structural feature is a methyl group substitution at the N5 position of the 4,5-diaminopyrimidine core . This simple N-methyl substitution differentiates it from the unsubstituted parent 4,5-diaminopyrimidine and imparts distinct physicochemical properties relevant to its use as a chemical building block and a pharmacological probe, most notably as an inhibitor of Glycogen Synthase Kinase-3 (GSK3) .

Why N-Methylpyrimidine-4,5-diamine Cannot Be Replaced by Generic 4,5-Diaminopyrimidine Analogs


Substitution among generic diaminopyrimidines is not scientifically justified due to critical differences in both biological target engagement and physicochemical behavior. The N5-methyl group in N-methylpyrimidine-4,5-diamine is not an inert moiety; it is a key determinant of binding affinity to protein kinases like GSK3 and fundamentally alters the compound's solubility and synthetic utility . While the unsubstituted parent, 4,5-diaminopyrimidine, is a widely used scaffold for generating diverse kinase inhibitors, it requires further derivatization to achieve potency [1]. Conversely, the pre-installed methyl group on N-methylpyrimidine-4,5-diamine provides a distinct starting point for medicinal chemistry programs, enabling different vectors for structure-activity relationship (SAR) exploration and potentially avoiding the need for post-synthetic methylation steps. As demonstrated below, these structural differences translate into quantifiable disparities in target inhibition and material properties that directly impact research outcomes and procurement decisions.

Quantitative Differentiation Guide: N-Methylpyrimidine-4,5-diamine vs. Closest Analogs


GSK3-Beta Inhibition: N-Methyl Derivative Exhibits Nanomolar Potency vs. Inactive Unsubstituted Core

N-Methylpyrimidine-4,5-diamine demonstrates potent inhibition of Glycogen Synthase Kinase-3 beta (GSK3-β), a key therapeutic target for diabetes, Alzheimer's disease, and cancer. In standardized biochemical assays, it achieves a half-maximal inhibitory concentration (IC50) of 31 nM [1]. This contrasts sharply with the unsubstituted 4,5-diaminopyrimidine core, which lacks this methyl group and shows no measurable inhibition (IC50 > 10,000 nM) in comparable kinase assays, establishing the N5-methyl group as a critical pharmacophoric element [2].

Kinase Inhibition GSK3 Neurodegeneration Cancer

Synthetic Versatility: N-Methylation Enables Distinct Cyclization Pathways to Purines

The N5-methyl substitution on N-methylpyrimidine-4,5-diamine dictates its synthetic fate, particularly in cyclization reactions to form purine derivatives. A documented synthetic route uses 4-methylamino-5-aminopyrimidine (a tautomer/isomer of the target compound) to form 9-methylpurine upon cyclization with formic acid [1]. In contrast, the unsubstituted 4,5-diaminopyrimidine typically yields unsubstituted purine. This difference provides researchers with a direct, atom-economical route to N-methylated purine scaffolds, avoiding the need for challenging and low-yielding post-cyclization methylation steps, which are often plagued by poor regioselectivity.

Synthetic Chemistry Purine Synthesis Medicinal Chemistry Building Blocks

Physical Properties: Calculated Boiling Point Distinguishes it from Parent Diamine

The introduction of the N5-methyl group results in a calculated boiling point of 312.4°C at 760 mmHg . This is a significant increase compared to the parent 4,5-diaminopyrimidine, which has a reported boiling point of approximately 225°C (estimated based on lower molecular weight analogs). This higher boiling point suggests reduced volatility and different behavior during purification by distillation. While both compounds are solids at room temperature, this difference in calculated vapor pressure is relevant for analytical techniques like gas chromatography and for considerations of long-term storage stability.

Physicochemical Properties Purification Handling Logistics

Differential Solubility: N-Methyl Analog Shows Superior Aqueous Solubility for Biological Assays

N-Methylpyrimidine-4,5-diamine is reported to be soluble in water, a crucial property for performing reliable biochemical and cell-based assays . This contrasts with many substituted diaminopyrimidines, which can have poor aqueous solubility that necessitates the use of DMSO or other organic co-solvents, potentially confounding assay results due to solvent toxicity or compound precipitation. While the parent 4,5-diaminopyrimidine also has some water solubility, the N-methyl analog's solubility profile is specifically cited as favorable for biological applications .

Drug Discovery Assay Development Formulation Biophysics

Optimal Use Cases for N-Methylpyrimidine-4,5-diamine Based on Empirical Evidence


GSK3-β Kinase Probe Development and Target Validation

Due to its potent, low-nanomolar IC50 (31 nM) against GSK3-β, this compound is a validated starting point for developing chemical probes to study GSK3-β biology [1]. It is particularly suited for initial hit-to-lead campaigns in drug discovery programs targeting metabolic and neurodegenerative disorders, where GSK3-β is a key node. Its activity is several hundred-fold greater than the unsubstituted diaminopyrimidine core, making it a more attractive and efficient choice for kinase-focused research [2].

Direct Synthesis of N-Methylated Purine Libraries

This compound serves as an ideal building block for the one-step synthesis of 9-methylpurines and related fused heterocycles [1]. This direct cyclization strategy is a more efficient route to this valuable class of compounds compared to post-synthetic methylation of unsubstituted purines, which is often low-yielding and non-selective. It is a preferred reagent for medicinal chemistry groups aiming to rapidly generate diverse, N-methylated purine-based libraries for biological screening.

Physicochemical Property Studies on N-Methylated Heterocycles

The compound's well-defined and differentiated physical properties—including a calculated boiling point of 312.4°C and aqueous solubility—make it a useful model compound for studying the effect of N-methylation on the physicochemical profile of diaminopyrimidines [1]. It can be used in academic or industrial settings to calibrate computational models for predicting properties like LogD, solubility, and metabolic stability of more complex drug candidates.

Technical Documentation Hub

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